molecular formula Co B1206103 Cobalt-60 CAS No. 10198-40-0

Cobalt-60

Cat. No. B1206103
CAS RN: 10198-40-0
M. Wt: 59.933816 g/mol
InChI Key: GUTLYIVDDKVIGB-OUBTZVSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cobalt-60 is a synthetic, radioactive isotope of cobalt . It is the longest-lived radioactive isotope of cobalt, with a half-life of 5.27 years . Cobalt-60 is produced by irradiating the stable isotope cobalt-59 with neutrons in a nuclear reactor . It is used in the inspection of materials to reveal internal structure, flaws, or foreign objects and in the sterilization of food . In medicine, it is used to treat cancer and to sterilize medical equipment .


Molecular Structure Analysis

Cobalt-60 is a hard, gray-blue metal . It resembles iron or nickel . More detailed molecular structure information can be found on chemical databases like ChemSpider .


Chemical Reactions Analysis

Cobalt-60 undergoes beta decay to the stable isotope nickel-60 . The activated cobalt nucleus emits two gamma rays with energies of 1.17 and 1.33 MeV . The overall equation of the nuclear reaction (activation and decay) is: 59 27Co + n → 60 27Co → 60 28Ni + e − + 2 γ .


Physical And Chemical Properties Analysis

Cobalt-60 emits high-intensity gamma rays . The -decay energy is low and shielded easily while the gamma rays have high energy emission lines around 1.3MeV and are highly penetrating . The number of Cobalt-60 protons neutrons electrons are 27,33, and 27 respectively .

Scientific Research Applications

Radiation Therapy Development

Cobalt-60 (Co-60) plays a crucial role in radiation therapy, particularly in the development of novel applications like serial tomotherapy-based Intensity Modulated Radiation Therapy (IMRT). A study by Romesberg (2007) investigated the application of this technique to a Co-60 teletherapy unit, demonstrating its effectiveness in delivering precise radiation doses for cancer treatment (Romesberg, 2007).

Research Reactor Utilization

Co-60 is also significant in nuclear science research. Judaibi and Soliman (2022) conducted a study on the production of Co-60 in research reactors, highlighting its various industrial applications due to its high-intensity gamma-rays and longer half-life. The study emphasizes Co-60's potential for use in diverse sectors, including healthcare and agriculture (Judaibi & Soliman, 2022).

Biological Research

Co-60 gamma-ray irradiators have opened new doors in biological research. Romani, Maxie, Hesse, and Sommer (1962) discussed the use of a Co-60 irradiator for studying genetic mutations and extending the storage life of fruits, demonstrating its versatility in agricultural and genetic research (Romani, Maxie, Hesse, & Sommer, 1962).

Radioisotope Transport Safety

Kunstadt and Gibson (1990) addressed the safety aspects of handling and transporting Co-60, which is crucial for its application in various industrial and medical processes. Their research focuses on the precautions and protocols necessary for the safe use of this radioisotope (Kunstadt & Gibson, 1990).

Industrial and Research Applications

The versatility of Co-60 extends to a range of industrial applications. Chou, Skornicki, and Cohen (2018) discussed the implications of phasing out gamma irradiation technologies like Co-60, highlighting its widespread use in sterilizing medical devices, food preservation, and treating brain tumors in Gamma Knife surgery. Their research underscores the reliability and predictability of Co-60 in various fields (Chou, Skornicki, & Cohen, 2018).

Future Directions

The production of cobalt-60 is critical to healthcare and, with demand soaring, the challenge is to expand supply . There are a number of initiatives to increase cobalt-60 supply . The greatest opportunity to significantly increase the availability of cobalt-60 is therefore to develop production into new reactor types .

properties

IUPAC Name

cobalt-60
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Co/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTLYIVDDKVIGB-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Co]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[60Co]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Co
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80891751
Record name Cobalt 60
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80891751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

59.933816 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Silver-white metal;
Record name Cobalt-60
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1831
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Cobalt-60

CAS RN

10198-40-0
Record name Cobalt-60
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10198-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cobalt Co-60
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010198400
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cobalt Co-60
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15374
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cobalt 60
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80891751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COBALT CO-60
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C8182XDPZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

For the starting material, lithium carbonate (Li2CO3) was used as a lithium source, and (Cu0.999V0 001)3O4 which was a composite of tricobalt tetraoxide and vanadium (V) was used as a cobalt source. The composite of tricobalt tetraoxide and vanadium was obtained such that cobalt dissolved in an acid solution and vanadium were precipitated as a composite hydroxide and then were calcined at 300° C. Next, the lithium carbonate and the composite of tricobalt tetraoxide and vanadium were weighed out such that the molar ratio of Li to (Co+V) was 1, and there was then added MgF2 such that the fluorine content in the total amount of positive electrode active material was 0.01 mass %, and then the mixture was mixed. Subsequently, the mixture was calcined in an air atmosphere to obtain a calcined product of LiCo0.999V0 001O2 of a hexagonal crystal system containing fluorine and magnesium, and then the calcined product was ground in a mortar to an average particle size of 10 μm, thereby obtaining a positive electrode active material.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

In a round bottom flask 0.9 grams of dicobalt octacarbonyl salt was dissolved in 30 grams of toluene. To this solution, treated nanosilica in methyl ethyl ketone (0.9 grams, containing 15 weight percent of nanosilica; the nanosilica was treated with methacryloxy propyl trimethoxy silane in presence of triethyl amine at 80° C. was added and mechanically stirred (600-900 rpm) at room temperature for 10 minutes. The resultant solution was then added to a glass tube reactor containing bisphenol-A (24 g) and BMSC (35.78 g) to form a reactant mixture. 400 microliters of a solution containing TMAH (2.6 mg) and NaOH (9.58 mg) were added as a catalyst to the reactant mixture and the resultant mixture was purged with nitrogen and heated to a temperature of 50° C. under stirring at a speed of 90 rpm for 20 minutes. The temperature was then maintained at 120° C. for 20 minutes at 910 millibar in nitrogen gas and stirring at 90 rpm. After 20 minutes the temperature was increased to 180° C. inside the tube reactor and maintained for 15 minutes. The temperature was then increased to 220° C. The pressure was slowly reduced from 910 millibar to 100 millibar over a period of 4 to 5 minutes at a rate of 75 to 100 millibar per 30 seconds. After being maintained at 100 millibar and 220° C. for 10 minutes, the temperature was increased to 280° C. The reaction mixture was then maintained at 280° C. and 0 millibar for 10 minutes to provide a bisphenol-A polycarbonate nanocomposite comprising 1.2 wt % cobalt nanoparticles.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
24 g
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
400 μL
Type
reactant
Reaction Step Five
Name
Quantity
2.6 mg
Type
reactant
Reaction Step Five
Name
Quantity
9.58 mg
Type
reactant
Reaction Step Five
Quantity
0.9 g
Type
reactant
Reaction Step Six
Quantity
30 g
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

Subsequently, the gas source 14d vaporizes bis-methyl-cyclopenta-dienyl-cobalt expressed by the chemical formula "Co(CH3C5H4)2 ", and the bis-methyl-cyclopenta-dienyl-cobalt gas is carried on hydrogen gas. The gaseous mixture is supplied to the chamber 14a. The hydrogen carrier gas is regulated 100 to 400 sccm, and the bis-methyl-cyclopenta-dienyl-cobalt gas is regulated to 10 to 40 sccm. The gaseous mixture is maintained at 13 to 52 Pa in the chamber, and the p-type silicon substrate 11 is heated to 200 to 400 degrees centigrade. Cobalt is produced from the bis-methyl-cyclopenta-dienyl-cobalt gas through the pyrolysis, and is deposited to 10 to 20 nanometers thick on the entire surface of the structure.
[Compound]
Name
14d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
bis-methyl-cyclopenta-dienyl-cobalt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Co(CH3C5H4)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
bis-methyl-cyclopenta-dienyl-cobalt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
14a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
bis-methyl-cyclopenta-dienyl-cobalt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

For recovery of acetic acid from such ethanol promoted cobalt catalyzed oxidation of liquid butane said patent discloses charging the liquid oxidation effluent to a light ends removal column where dissolved unreacted butane and oxygenated compounds boiling lower than acetic acid are distilled off and recycled to the oxidation. The bottoms from the column are charged to a second column for the purpose of removing metal catalyst where 60% of the charged is distilled off to leave a solution of cobalt in acetic acid (propionic acid, butyric acid and butyrolactone also present) as residue for recycle to the oxidation. Said 60% distillate is fed to a drying (third) column from which dry acetic acid is taken as a bottoms product and then subjected to distillative refining (fourth column) to meet commercial specifications for glacial acetic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Citations

For This Compound
114,000
Citations
J Van Dyk, JJ Battista - Curr Oncol, 1996 - theratronics.ca
… for and against the use of cobalt-60 as well as add some up-… on the table", the cobalt-60 option will be viewed from a fairer … for the designers of cobalt-60 technology so that modernized …
Number of citations: 49 www.theratronics.ca
CP Joshi, S Dhanesar, J Darko, A Kerr… - Journal of Medical …, 2009 - ncbi.nlm.nih.gov
… Cobalt-60 (Co-60) based radiation therapy continues to play a significant role in not only … Dose delivery accuracy of a scanned pencil beam for cobalt-60 tomotherapy studies; pp. …
Number of citations: 49 www.ncbi.nlm.nih.gov
R Ravichandran - Journal of Medical Physics/Association of …, 2009 - ncbi.nlm.nih.gov
… Choice of a teletherapy unit: Cobalt-60 unit vs linac. 50 years of cancer control in India, Government of India document, Directorate General of Health Services, DGHS. 2008. …
Number of citations: 73 www.ncbi.nlm.nih.gov
L Zografos, L Bercher, L Chamot, C Gailloud… - American journal of …, 1996 - Elsevier
… cobalt-60 applicators to treat 41 of these lesions, and preliminary results on many of these cases have been published elsewhere.' The cobalt-60 … treated with cobalt-60 applicators as a …
Number of citations: 146 www.sciencedirect.com
K Han, D Ballon, C Chui, R Mohan - Medical physics, 1987 - Wiley Online Library
… From our simulation, we conclude that the observed increase in output of the cobalt-60 unit with increasing field size is caused by scattered photons from the primary tungsten definer …
Number of citations: 66 aapm.onlinelibrary.wiley.com
BJ Healy, D Van Der Merwe, KE Christaki… - Clinical Oncology, 2017 - Elsevier
… The implication of the previous data in this section is that it may not be straightforward to replace an 80 cm SAD cobalt-60 machine with a linac in an existing cobalt-60 bunker. …
Number of citations: 70 www.sciencedirect.com
LJ Schreiner, CP Joshi, J Darko, A Kerr… - Journal of medical …, 2009 - ncbi.nlm.nih.gov
… In this paper, we demonstrate that Cobalt-60–based tomotherapy approach is capable of both highly conformal intensity-modulated dose deliveries and viable image guidance. While it …
Number of citations: 70 www.ncbi.nlm.nih.gov
DM Fleetwood, PS Winokur… - IEEE Transactions on …, 1988 - ieeexplore.ieee.org
The postirradiation response of CMOS transistors with 30-60-nm gate oxides is investigated as a function of radiation energy, total dose, dose rate, and annealing time. Measurements …
Number of citations: 253 ieeexplore.ieee.org
J Van Dyk, JJ Battista, PR Almond - Med. Phys Int J, 2020 - mpijournal.org
… with cobalt-60 gamma rays using external beam radiotherapy occurred in 1951. The development of cobalt-60 … It is estimated that over 50 million patients have benefited from cobalt-60 …
Number of citations: 10 mpijournal.org
LJ Schreiner, A Kerr, G Salomons, C Dyck… - … Image Computing and …, 2003 - Springer
… Our investigations of Cobalt-60 IMRT continue to confirm the strong potential for Co-60 tomotherapy. Acquired images, including those of anthropomorphic phantoms, confirm that Co-60 …
Number of citations: 43 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.